molecular formula C13H13N3OS B14875197 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B14875197
M. Wt: 259.33 g/mol
InChI Key: XNKYUUXWRFMNHU-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a nicotinamide moiety, which imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide typically involves the reaction of 2-aminothiophenol with nicotinic acid derivatives under specific conditions. One common method includes the cyclization of 2-aminothiophenol with nicotinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or halogen groups .

Scientific Research Applications

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide involves its interaction with molecular targets such as kinases. The compound inhibits the activity of enzymes like casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which play crucial roles in cellular signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide stands out due to its dual kinase inhibitory activity, which is not commonly observed in similar compounds. This unique property makes it a valuable candidate for further research in cancer therapy and enzyme inhibition studies .

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H13N3OS/c17-12(9-4-3-7-14-8-9)16-13-15-10-5-1-2-6-11(10)18-13/h3-4,7-8H,1-2,5-6H2,(H,15,16,17)

InChI Key

XNKYUUXWRFMNHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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